Anticancer agent 137

Description

Structure

2D Structure

3D Structure

Properties

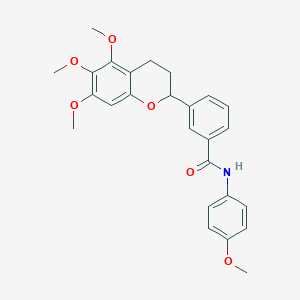

Molecular Formula |

C26H27NO6 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-3-(5,6,7-trimethoxy-3,4-dihydro-2H-chromen-2-yl)benzamide |

InChI |

InChI=1S/C26H27NO6/c1-29-19-10-8-18(9-11-19)27-26(28)17-7-5-6-16(14-17)21-13-12-20-22(33-21)15-23(30-2)25(32-4)24(20)31-3/h5-11,14-15,21H,12-13H2,1-4H3,(H,27,28) |

InChI Key |

UYVMJFWMWINCSW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C3CCC4=C(C(=C(C=C4O3)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

CBL0137 (Curaxin): A Technical Whitepaper on a Novel FACT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBL0137, a second-generation curaxin, is a promising anti-cancer agent that functions primarily by inhibiting the Facilitates Chromatin Transcription (FACT) complex.[1] This orally available small molecule intercalates with DNA, trapping the FACT complex on chromatin and preventing the transcription of key oncogenic signaling pathways.[1][2] Its unique mechanism of action leads to the simultaneous activation of the p53 tumor suppressor pathway and the inhibition of the pro-survival NF-κB pathway.[3][4] Preclinical studies have demonstrated its efficacy across a wide range of malignancies, including glioblastoma, pancreatic cancer, hematological malignancies, and neuroblastoma.[5][6] Furthermore, CBL0137 has shown the ability to target cancer stem cells and enhance the efficacy of standard chemotherapies and radiation.[5][7] This document provides a comprehensive technical overview of CBL0137, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex mechanisms of action.

Core Mechanism of Action: Targeting the FACT Complex

The primary molecular target of CBL0137 is the FACT complex, a heterodimeric histone chaperone composed of the SSRP1 and SPT16 subunits.[3] FACT is critical for transcription elongation, DNA repair, and replication, as it destabilizes nucleosomes to allow passage of polymerases.[8] In many cancer cells, FACT is overexpressed and essential for survival, while it is largely absent in normal, differentiated cells.[1][9]

CBL0137 is a DNA-binding small molecule.[10] Its carbazole core intercalates between DNA base pairs, which alters chromatin stability and traps the FACT complex, leading to its functional inactivation.[2][11] This sequestration of FACT has two major, opposing downstream effects on critical transcription factors:

-

p53 Activation: Inhibition of FACT leads to the activation of the p53 tumor suppressor protein.[4]

-

NF-κB Inhibition: CBL0137 suppresses the transcriptional activity of NF-κB, a key factor in promoting cell survival, inflammation, and chemoresistance.[4]

This dual-action mechanism allows CBL0137 to induce apoptosis and inhibit cell proliferation in a broad range of tumor types.[5][6]

Impact on Key Signaling Pathways

Beyond the primary p53 and NF-κB axes, FACT inhibition by CBL0137 modulates a diverse set of signaling pathways crucial for tumorigenesis and cancer cell stemness.[5][12]

-

NOTCH1 Signaling: In Small Cell Lung Cancer (SCLC), CBL0137 increases the mRNA expression of NOTCH1, which inhibits the self-renewal of cancer stem cells (CSCs).[5][12]

-

HSF1 Signaling: CBL0137 suppresses the Heat Shock Factor 1 (HSF1)/hsp70 transcription pathway, which is critical for proteostasis in cancer cells, thereby increasing apoptosis.[5]

-

MYCN Pathway: In neuroblastoma, a cancer often driven by MYCN amplification, CBL0137 downregulates both FACT and MYCN expression, inhibiting tumor progression.[5]

-

Wnt/β-catenin Signaling: In colorectal cancer models, CBL0137 has been shown to inhibit the Wnt/β-catenin signaling pathway.[13]

-

DNA Damage Repair (DDR): CBL0137 interferes with DNA damage repair, sensitizing cancer cells to genotoxic agents like cisplatin and radiation. It has been shown to inhibit the recruitment and acetylation of APE1, a key DDR protein.[7][14]

Quantitative Preclinical and Clinical Data

In Vitro Efficacy

CBL0137 demonstrates potent cytotoxic and cytostatic effects across various cancer cell lines, with IC50 and EC50 values typically in the sub-micromolar to low micromolar range.

| Parameter | Cell Line(s) | Cancer Type | Value (µM) | Citation |

| EC50 (p53 Activation) | Cell-free assay | N/A | 0.37 | [4][15] |

| EC50 (NF-κB Inhibition) | Cell-free assay | N/A | 0.47 | [4][15] |

| IC50 (Cytotoxicity) | Hematologic Malignancy Cells | Leukemia/Myeloma | 0.41 - 1.60 | [10] |

| IC50 (Clonogenic Assay) | A1207, U87MG | Glioblastoma | 0.254 | [16] |

| Significant p53 Increase | A1207, U87MG | Glioblastoma | 0.6 - 2.0 | [12] |

| Complete Cell Death | Pancreatic Cancer Cells | Pancreatic Cancer | > 2.5 | [17] |

In Vivo Preclinical Efficacy

Animal models have confirmed the anti-tumor activity of CBL0137, both as a monotherapy and in combination with other agents.

| Animal Model | Cancer Type | Dosing | Key Finding | Citation |

| Orthotopic Nude Mice | Glioblastoma (TMZ-resistant) | IV administration | Significantly increased survival | [3] |

| Orthotopic Nude Mice | Pancreatic Cancer (PANC-1) | 50-90 mg/kg | Enhanced gemcitabine antitumor activity; delayed tumor relapse | [9][17] |

| Murine Model (WEHI-3) | Acute Myeloid Leukemia (AML) | N/A | Significant anticancer effects (reduced spleen/liver size) | [10] |

| TH-MYCN Mice | Neuroblastoma | N/A | Inhibited MYCN-driven tumor initiation and progression | [5] |

| Intracranial Xenograft | Medulloblastoma | N/A | Significantly suppressed tumor growth when combined with cisplatin | [7] |

Phase I Clinical Trial Data (Solid Tumors)

A Phase I dose-escalation study (NCT01905228) evaluated intravenously administered CBL0137 in patients with advanced solid tumors.[18][19]

| Parameter | Value |

| Number of Patients | 83 |

| Dose Range | 10 to 700 mg/m² |

| Administration Schedule | IV on Days 1, 8, and 15 of a 28-day cycle |

| Maximum Tolerated Dose (MTD) | 540 mg/m² |

| Recommended Phase 2 Dose (RP2D) | 540 mg/m² |

| Dose-Limiting Toxicities (DLTs) | Myelosuppression (thrombocytopenia, neutropenia), photosensitivity, anemia |

| Pharmacokinetics (t1/2) | ~24.7 hours (mean) |

| Best Response | Stable Disease; tumor regressions up to 22% observed |

Rationale for Combination Therapies

A key strength of CBL0137 is its potential to synergize with existing cancer therapies. Its mechanism of inhibiting DNA damage repair provides a strong rationale for combining it with DNA-damaging agents like chemotherapy and radiation.[7][14] Furthermore, by inhibiting pro-survival pathways like NF-κB, which are often activated as a resistance mechanism to other drugs, CBL0137 can re-sensitize resistant tumors.[17][20]

Detailed Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of viability following drug treatment.

-

Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of CBL0137 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells in a 6-well plate with CBL0137 at the desired concentration and time point.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant using flow cytometry analysis software.

Gene and Protein Expression (qRT-PCR and Western Blot)

These methods are used to quantify changes in mRNA and protein levels of target genes.

A. Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from CBL0137-treated and control cells using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the gene of interest (e.g., NOTCH1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the 2-ΔΔCt method.[2]

B. Western Blot

-

Protein Lysis: Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.[21]

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against target proteins (e.g., p53, SSRP1, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Orthotopic Xenograft Mouse Model Workflow

This protocol outlines a typical in vivo efficacy study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[3]

Conclusion and Future Directions

CBL0137 is a novel anti-cancer agent with a well-defined, multi-faceted mechanism of action centered on the inhibition of the FACT complex. Its ability to co-activate p53 and inhibit NF-κB, target cancer stem cells, and modulate numerous oncogenic pathways underscores its therapeutic potential. Strong preclinical data and manageable toxicity in a Phase I trial support its continued development.[18] Future research will likely focus on optimizing combination strategies, identifying predictive biomarkers of response, and expanding clinical trials into a wider range of malignancies, including pediatric cancers.[22][23] The unique chromatin-modifying properties of CBL0137 position it as a promising candidate for overcoming drug resistance and improving outcomes for cancer patients.

References

- 1. Facebook [cancer.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]

- 6. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone chaperone FACT complex inhibitor CBL0137 interferes with DNA damage repair and enhances sensitivity of medulloblastoma to chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental Analysis of hFACT Action During Pol II Transcription In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 9. Cleveland BioLabs, Roswell Park Publish Studies on Curaxin CBL0137 in Preclinical Models of Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 10. mdpi.com [mdpi.com]

- 11. Insights into the Mechanism of Curaxin CBL0137 Epigenetic Activity: The Induction of DNA Demethylation and the Suppression of BET Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. FACT inhibitor CBL0137, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. FACT inhibitor CBL0137, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. ascopubs.org [ascopubs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Transcriptional regulation of FACT involves Coordination of chromatin accessibility and CTCF binding - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dual targeting of chromatin stability by the curaxin CBL0137 and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ascopubs.org [ascopubs.org]

CBL0137: A Technical Guide to Water Solubility and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility and bioavailability of CBL0137, a novel anti-cancer agent. The information is compiled from publicly available research and is intended to support further investigation and development of this compound.

Core Properties of CBL0137

CBL0137 is a small molecule that acts as an inhibitor of the "Facilitates Chromatin Transcription" (FACT) complex.[1][2][3][4][5][6][7][8] This inhibition leads to the simultaneous suppression of the NF-κB pathway and the activation of the p53 tumor suppressor pathway.[1][2][3][4][8][9] Notably, CBL0137 exerts its effects without causing DNA damage, a common issue with many chemotherapeutic agents.[2][3][8]

Solubility Profile

CBL0137 is characterized by its limited solubility in aqueous solutions.[10] The hydrochloride salt form of the compound, CBL0137 HCl, demonstrates improved solubility in water.[3][4] Detailed solubility data in various solvents are presented below.

Table 1: Solubility of CBL0137 and its Hydrochloride Salt

| Solvent System | CBL0137 Solubility | CBL0137 HCl Solubility |

| Water | Insoluble[1] | 10 mg/mL (with sonication)[4] |

| 20 mg/mL[3] | ||

| Aqueous Buffer (unspecified) | Sparingly soluble[10] | |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[10] | |

| Ethanol | ~2 mg/mL[10] | 8 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[10] | 17 mg/mL[1] |

| 20 mg/mL[3] | 33.33 mg/mL (with sonication)[4] | |

| Dimethylformamide (DMF) | ~5 mg/mL[10] |

Bioavailability and Pharmacokinetics

Preclinical studies indicate that the route of administration significantly impacts the bioavailability of CBL0137. Intravenous (IV) administration results in higher tumor tissue accumulation and overall bioavailability compared to oral (p.o.) administration.[2][3] Despite this, oral administration has demonstrated efficacy in suppressing tumor growth in animal models.[5] CBL0137 has also been shown to cross the blood-brain barrier.[2][3]

A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic parameters for intravenous CBL0137.

Table 2: Pharmacokinetic Parameters of Intravenous CBL0137 in Humans

| Parameter | Value |

| Area Under the Curve (AUC) | Dose-proportional increases[11] |

| Volume of Distribution (Vd) | 1,030 L/m²[11] |

| Mean Half-life (t½) | 24.7 hours[11] |

Experimental Protocols

The following are representative experimental protocols for assessing the solubility and in vivo pharmacokinetics of CBL0137, based on methodologies described in the scientific literature.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of CBL0137 in an aqueous buffer.

Materials:

-

CBL0137 powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Glass vials with screw caps

-

Orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a stock solution of CBL0137 in DMSO (e.g., 10 mg/mL).

-

Add an excess amount of CBL0137 from the stock solution to a known volume of PBS in a glass vial. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantify the concentration of CBL0137 in the filtrate using a validated HPLC method.

-

The resulting concentration represents the equilibrium solubility of CBL0137 in the tested buffer.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of CBL0137 in mice following intravenous administration.

Materials:

-

CBL0137

-

Vehicle for injection (e.g., 5% dextrose in water)

-

Male or female mice (e.g., C57BL/6 or BALB/c)

-

Syringes and needles for IV injection

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Analytical method for quantifying CBL0137 in plasma (e.g., LC-MS/MS)

Procedure:

-

Formulate CBL0137 in the chosen vehicle to the desired concentration for injection.

-

Acclimate the mice to the laboratory conditions for at least one week.

-

Divide the mice into groups, with each group representing a specific time point for blood collection.

-

Administer a single intravenous dose of CBL0137 to each mouse via the tail vein.

-

At predetermined time points post-dose (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect blood samples from a designated group of mice via a suitable method (e.g., retro-orbital sinus or cardiac puncture under terminal anesthesia).

-

Process the blood samples to obtain plasma and store them at -80°C until analysis.

-

Quantify the concentration of CBL0137 in the plasma samples using a validated analytical method.

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as AUC, Vd, and t½.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of CBL0137 and a typical experimental workflow for its evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Mechanism of curaxin-dependent nucleosome unfolding by FACT [frontiersin.org]

- 7. Facebook [cancer.gov]

- 8. Initial Testing (Stage 1) of the Curaxin CBL0137 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. NF-κB x FACT x p53 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

Preclinical Efficacy of CBL0137 in Renal Cell Carcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal cell carcinoma (RCC) remains a challenging malignancy, with a significant portion of patients developing resistance to current therapies. The histone chaperone FACT (Facilitates Chromatin Transcription) has emerged as a promising therapeutic target in various cancers due to its overexpression in tumor cells and its critical role in tumor progression and survival. CBL0137, a small molecule inhibitor of the FACT complex, has demonstrated significant preclinical antitumor activity across a range of malignancies, including renal cell carcinoma. This technical guide provides an in-depth overview of the preclinical studies of CBL0137 in RCC, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action: Dual Targeting of p53 and NF-κB Pathways

CBL0137 exerts its anticancer effects through a unique mechanism of action that involves the inhibition of the FACT complex, a heterodimer of SSRP1 (Structure-specific recognition protein 1) and SPT16 (Suppressor of Ty 16). In cancer cells, FACT is crucial for chromatin remodeling, a process essential for transcription, replication, and DNA repair.

By binding to the FACT complex, CBL0137 effectively traps it on the chromatin. This sequestration leads to two critical downstream events:

-

Activation of the p53 tumor suppressor pathway: The trapping of FACT on chromatin facilitates the phosphorylation of p53 at Serine 392 by Casein Kinase 2 (CK2). This phosphorylation stabilizes and activates p53, leading to the induction of apoptosis and cell cycle arrest in tumor cells.[1][2]

-

Inhibition of the NF-κB signaling pathway: The inhibition of FACT-dependent transcription leads to the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] NF-κB is a key transcription factor that promotes cell survival, proliferation, and inflammation, and its inhibition contributes significantly to the pro-apoptotic effects of CBL0137.

This dual mechanism of activating a tumor suppressor and inhibiting a pro-survival pathway makes CBL0137 a potent and promising anti-cancer agent.

References

A Technical Guide to the Discovery and Chemical Structure of Curaxin CBL0137

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curaxin CBL0137 is a second-generation, small-molecule anticancer agent that has demonstrated a broad spectrum of activity in numerous preclinical studies.[1][2] It is a water-soluble, non-genotoxic compound that modulates critical signaling pathways involved in cancer cell survival and proliferation.[2][3][4] This technical guide provides an in-depth overview of the discovery, chemical structure, and multifaceted mechanism of action of CBL0137, along with relevant quantitative data and experimental protocols.

Discovery and Chemical Structure

CBL0137 belongs to the curaxin class of compounds, which were designed to simultaneously activate the tumor suppressor p53 and inhibit the pro-survival transcription factor NF-κB.[2][5][6] As a second-generation curaxin, CBL0137 was developed to have improved pharmacological properties, such as better water solubility and tolerance in vivo, compared to its predecessors.[2][6]

The chemical name for CBL0137 is 1,1′-(9-(2-(isopropylamino)ethyl)-9H-carbazole-3,6-diyl)bis(ethan-1-one).[1][2] Its chemical structure is characterized by a carbazole core, which intercalates between DNA bases.[1]

Mechanism of Action

CBL0137 exerts its anticancer effects through a multi-targeted mechanism, with the primary target being the Facilitates Chromatin Transcription (FACT) complex.[2][5][7][8]

Inhibition of the FACT Complex

The FACT complex, composed of the subunits SSRP1 and SPT16, is a histone chaperone that plays a crucial role in DNA replication, transcription, and repair by destabilizing nucleosomes.[2][7] Tumor cells often overexpress FACT and are dependent on its function for survival.[7][8] CBL0137 binds to DNA and interferes with DNA-histone interactions, leading to the trapping of the FACT complex on chromatin.[3][4] This functional inactivation of FACT inhibits FACT-dependent transcription and induces a "chromatin damage" response without causing DNA breaks.[3][4]

Downstream Signaling Pathways

The inhibition of FACT by CBL0137 triggers a cascade of downstream effects on several key signaling pathways:

-

p53 Activation: Trapping of FACT on chromatin leads to the activation of p53 through a process involving casein kinase 2 (CK2)-dependent phosphorylation.[2][4][7] Activated p53 can then induce apoptosis and cell cycle arrest in cancer cells.[9]

-

NF-κB Inhibition: CBL0137 suppresses the activity of NF-κB, a transcription factor that promotes cell survival and proliferation.[2][4][7]

-

c-MYC Repression: The compound has been shown to repress the expression of the c-MYC oncogene by disrupting the communication between enhancers and promoters.[1][9][10]

-

Wnt/β-catenin Signaling Inhibition: In colorectal cancer cells, CBL0137 has been demonstrated to inhibit the Wnt/β-catenin signaling pathway by decreasing the expression of its components and downstream targets.[9][11]

-

NOTCH1 Activation: CBL0137 can activate the NOTCH1 signaling pathway, which can lead to increased apoptosis and inhibited cell proliferation in certain cancers.[5][9] It has also been shown to reduce the self-renewal of cancer stem cells through this mechanism.[5]

-

Heat Shock Factor 1 (HSF1) Inhibition: The compound can suppress the HSF1/hsp70 transcription pathway, contributing to its anticancer effects, particularly in melanoma.[2]

-

Interferon Response: CBL0137-induced chromatin destabilization can lead to an interferon response in tumor cells.[3]

The following diagram illustrates the core mechanism of action of CBL0137.

Caption: Core mechanism of CBL0137 action.

Quantitative Data

The following tables summarize key quantitative data for CBL0137 from various preclinical studies.

Table 1: In Vitro Efficacy of CBL0137

| Parameter | Cell Line/Assay | Value | Reference |

| IC50 | A1207 (Glioblastoma) | 0.635 µM | [7] |

| U87MG (Glioblastoma) | 2.045 µM | [7] | |

| Hematological Malignancies | 0.41 - 1.60 µM | [9] | |

| EC50 | p53 Activation | 0.37 µM | [4][12] |

| NF-κB Inhibition | 0.47 µM | [4][12] |

Table 2: Effects of CBL0137 on Gene and Protein Expression

| Target | Cell Line | Concentration | Time | Effect | Reference |

| BRD2 | HeLa TI | 0.6 µM | 4h | 4-fold decrease | [1] |

| HeLa TI | 1.2 µM | 4h | 2.1-fold decrease | [1] | |

| BRD3 | HeLa TI | 0.6 µM | 24h | 2.1-fold decrease | [1] |

| HeLa TI | 1.2 µM | 24h | 2.2-fold decrease | [1] | |

| DNMT3A | HeLa TI | 0.6/1.2 µM | 24h | Significant decrease | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize CBL0137.

Cytotoxicity Assay (MTS Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of CBL0137.

-

Cell Plating: Plate cells in a 96-well plate at a density of 1,000-3,000 cells per well.

-

Drug Treatment: After 24 hours, add serial dilutions of CBL0137 to the wells and incubate for 24 hours.

-

Incubation: Remove the drug-containing medium and incubate the cells in fresh, drug-free medium for 72 hours.

-

Viability Assessment: Assess cell viability using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).

-

Data Analysis: Plot the data and determine the IC50 using a suitable curve-fitting analysis.[7]

The workflow for a typical cytotoxicity assay is depicted below.

Caption: Workflow for cytotoxicity assay.

Western Blotting

This protocol is used to assess the effect of CBL0137 on protein expression levels.

-

Cell Lysis: Treat cells with the desired concentrations of CBL0137 for the specified time, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., DNMT3A, BRD2, p53), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Normalization: Normalize the results to a loading control such as β-actin.[1]

Reverse-Transcription Quantitative PCR (RT-qPCR)

This protocol is used to measure changes in gene expression at the mRNA level.

-

RNA Extraction: Treat cells with CBL0137 and then extract total RNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 2 µg of total RNA using a reverse transcriptase enzyme (e.g., MMLV-RT) and random primers.[1]

-

qPCR: Perform quantitative PCR using a SYBR Green-based master mix with primers specific for the genes of interest (e.g., DNMT1, DNMT3A).[1]

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene.[1]

Preclinical and Clinical Development

CBL0137 has shown efficacy in a wide range of preclinical cancer models, including glioblastoma, pancreatic cancer, neuroblastoma, melanoma, and hematological malignancies.[1][5][7][8][9] It has been shown to cross the blood-brain barrier, making it a promising candidate for treating brain tumors.[7] Furthermore, CBL0137 has demonstrated synergistic effects when combined with standard-of-care chemotherapies like gemcitabine and histone deacetylase inhibitors.[3][8]

Based on its promising preclinical activity, CBL0137 has advanced into Phase I/II clinical trials for the treatment of relapsed or refractory solid tumors, including central nervous system tumors and lymphoma, in both adult and pediatric patients.[2][13][14][15][16] These trials are evaluating the safety, tolerability, and preliminary efficacy of CBL0137.[15]

Conclusion

CBL0137 is a novel anticancer agent with a unique mechanism of action centered on the inhibition of the FACT chromatin remodeling complex. This leads to the modulation of multiple oncogenic signaling pathways, ultimately resulting in cancer cell death and tumor growth inhibition. Its strong preclinical data and advancement into clinical trials highlight its potential as a new therapeutic option for a variety of cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual targeting of chromatin stability by the curaxin CBL0137 and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cleveland BioLabs, Roswell Park Publish Studies on Curaxin CBL0137 in Preclinical Models of Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Facebook [cancer.gov]

- 14. PEPN2111: Phase 1/2 Trial of CBL0137 for Relapsed or Refractory Solid Tumors and Lymphoma | St. Jude Care & Treatment [stjude.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. CBL0137 for the Treatment of Relapsed or Refractory Solid Tumors, Including CNS Tumors and Lymphoma | Fred Hutchinson Cancer Center [fredhutch.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to CD137 (4-1BB) Agonists

This guide provides a comprehensive technical overview of CD137 (4-1BB) agonists, covering their mechanism of action, the evolution of their design from first to second-generation molecules, key experimental protocols for their evaluation, and the associated clinical challenges and future directions.

Introduction: CD137 as a Therapeutic Target

CD137, also known as 4-1BB or TNFRSF9, is a key costimulatory receptor and a member of the tumor necrosis factor receptor superfamily (TNFRSF).[1] Its expression is induced on activated T cells (both CD4+ and CD8+), natural killer (NK) cells, and other immune cells.[1][2] The engagement of CD137 by its natural ligand, 4-1BBL (TNFSF9), or by agonist antibodies, provides a crucial "signal 2" for a robust and sustained anti-tumor immune response.[3] This costimulation leads to enhanced T cell proliferation, survival, cytokine secretion (e.g., IFNγ), and cytotoxic activity.[2][4][5] For these reasons, CD137 has become a highly attractive target for cancer immunotherapy.[6][7]

Mechanism of Action and Signaling Pathway

Upon binding its ligand or an agonist antibody, CD137 receptors cluster on the cell surface.[6] This clustering is a critical event that initiates intracellular signaling. The cytoplasmic domain of CD137 lacks intrinsic kinase activity and relies on the recruitment of adaptor proteins, primarily TNF receptor-associated factors (TRAF1 and TRAF2).[1][8][9] The recruitment and trimerization of TRAFs trigger downstream signaling cascades, including the canonical NF-κB and MAP kinase (MAPK) pathways.[1][8] Activation of these pathways culminates in the transcriptional upregulation of genes that promote cell survival (e.g., Bcl-xL), proliferation, and effector functions.[4]

Generations of CD137 Agonists and Clinical Data

The clinical development of CD137 agonists has been marked by a clear evolution from first-generation monoclonal antibodies to more complex, second-generation molecules designed to mitigate toxicity and enhance efficacy.

First-Generation Agonists

The first wave of CD137 agonists included urelumab and utomilumab. While promising, their development was hampered by significant challenges. Urelumab, a potent IgG4 agonist, demonstrated clinical efficacy but was associated with severe, dose-dependent hepatotoxicity, including two treatment-related fatalities.[1][3][10] In contrast, utomilumab, a fully human IgG2, had a much better safety profile but showed limited monotherapy efficacy.[1][3][11] These divergent outcomes are thought to be driven by differences in their binding epitopes, IgG isotype, and dependence on Fc-gamma receptor (FcγR) for crosslinking activity.[3][12]

| Agonist | IgG Isotype | Binding Epitope (CRD) | 4-1BBL Competition | Key Clinical Finding |

| Urelumab (BMS-663513) | Human IgG4 | CRD1[1] | Non-competing[12] | Efficacious but caused severe, dose-limiting hepatotoxicity.[3][10] |

| Utomilumab (PF-05082566) | Human IgG2 | Junction of CRD3 and CRD4[1] | Competing | Excellent safety profile but limited clinical efficacy as a monotherapy.[1][3] |

Second-Generation Agonists

Learning from the first generation, newer agonists are being developed with novel designs to uncouple efficacy from systemic toxicity.[3][10] The primary strategy is to achieve conditional activation, focusing the agonist activity within the tumor microenvironment (TME).

Key strategies for second-generation agonists include:

-

FcγR-Dependent Activation: Designing antibodies that rely on crosslinking by FcγRs, which are often present on immune cells within the TME, for potent agonist activity.[10]

-

Bispecific and Multispecific Antibodies: These molecules target CD137 on one arm and a tumor-associated antigen (TAA) on another.[6][10] This design localizes the CD137 activation to the tumor site, where T cells engage with cancer cells expressing the TAA, thereby minimizing systemic immune activation.[1][4] Examples of TAAs being explored include HER2, FAP, PD-L1, and PSMA.[1][6]

-

Epitope Targeting: Selecting novel binding epitopes that may offer a better therapeutic window compared to first-generation agents.[4]

| Agonist Example | Format | Targets | Proposed Advantage |

| Cinrebafusp alfa (PRS-343) | Bispecific Fusion Protein | CD137 x HER2 | Conditional activation in HER2-positive tumors to enhance safety.[10] |

| GEN1046 | Bispecific Antibody | CD137 x PD-L1 | Dual targeting of costimulation and checkpoint inhibition at the tumor site.[10] |

| AGEN2373 | Monoclonal Antibody (IgG1) | CD137 (CRD IV) | FcγR-dependent activation designed for enhanced safety and efficacy.[10] |

| LVGN6051 | Monoclonal Antibody | CD137 | Engineered for preferential binding to FcγRIIB to mediate CD137 clustering without inducing cytotoxicity.[10] |

Key Experimental Protocols and Methodologies

Evaluating the efficacy and safety of CD137 agonists requires a suite of specialized in vitro and in vivo assays.

General Experimental Workflow

The development and characterization of a novel CD137 agonist typically follows a structured workflow, from initial in vitro validation to preclinical in vivo testing.

Detailed Methodologies

A. Reporter Gene Assay for CD137 Activation

-

Principle: To quantify the activation of a specific signaling pathway (e.g., NF-κB) downstream of CD137 engagement.

-

Methodology:

-

Cell Line: Use a reporter cell line, such as Jurkat T cells, that endogenously or recombinantly expresses human CD137. These cells are also engineered to contain a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of a response element sensitive to the pathway of interest (e.g., an NF-κB response element).

-

Assay Setup: Plate the reporter cells. Add the test CD137 agonist antibody at various concentrations.

-

Crosslinking (if required): For agonists dependent on crosslinking, co-culture the reporter cells with a second cell line expressing Fcγ receptors or add a secondary crosslinking antibody.[13]

-

Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for receptor engagement, signal transduction, and reporter gene expression.

-

Readout: Measure the reporter gene product using an appropriate substrate and detection method (e.g., luminescence for luciferase).

-

Analysis: Plot the signal intensity against the antibody concentration to determine potency (EC50) and maximal efficacy (Emax).

-

B. T-Cell Proliferation and Cytokine Release Assay

-

Principle: To measure the ability of a CD137 agonist to enhance the proliferation and effector function of primary T cells.

-

Methodology:

-

T-Cell Isolation: Isolate primary T cells (e.g., CD8+ T cells) from peripheral blood mononuclear cells (PBMCs) of healthy donors.

-

Activation: Activate the T cells with a suboptimal dose of a T-cell receptor (TCR) stimulus (e.g., plate-bound anti-CD3 antibody or CD3/CD28 beads) to induce CD137 expression.[14]

-

Treatment: Add the CD137 agonist at various concentrations to the activated T-cell culture.

-

Incubation: Culture the cells for 3-5 days.

-

Proliferation Readout: Measure T-cell proliferation using methods like CFSE dye dilution (analyzed by flow cytometry) or a colorimetric assay (e.g., WST-1).

-

Cytokine Readout: Collect the culture supernatant at an earlier time point (e.g., 24-72 hours) and measure the concentration of key cytokines like IFN-γ and IL-2 using ELISA or a multiplex bead array (e.g., Luminex).[15]

-

C. Soluble CD137 (sCD137) as a Pharmacodynamic Biomarker

-

Principle: CD137 can be shed from the cell surface as a soluble form (sCD137). Measuring sCD137 levels in plasma can serve as a dynamic biomarker of target engagement and T-cell costimulation by an agonist.[15][16]

-

Methodology:

-

Sample Collection: Collect plasma or serum samples from subjects (animal models or human patients) at baseline and at various time points after administration of the CD137 agonist.[15]

-

Measurement: Quantify the concentration of sCD137 in the samples using a validated sandwich ELISA or Luminex assay.

-

Analysis: Correlate the change in sCD137 levels with the administered dose, treatment schedule, and clinical response to assess the pharmacodynamic activity of the drug.[15][16]

-

Challenges and Future Directions

The primary challenge in the development of CD137 agonists remains the decoupling of potent anti-tumor efficacy from systemic, off-tumor toxicity, particularly hepatotoxicity.[1][4] The experience with urelumab highlighted the risks of broad, systemic T-cell activation.[10]

Future directions are focused on enhancing tumor-specific activation:

-

Optimizing Bispecific Formats: Refining the choice of TAA targets to ensure high tumor-specificity and exploring novel formats like trispecific antibodies to further fine-tune activity.[4][10]

-

Combination Therapies: Combining CD137 agonists with other immunotherapies, such as PD-1/PD-L1 inhibitors, is a promising strategy.[7][17] Checkpoint inhibitors can help overcome immune suppression in the TME, potentially creating a more favorable environment for the action of CD137 agonists.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond and pharmacodynamic biomarkers (like sCD137) to monitor treatment response and guide dosing is crucial for clinical success.[15]

Conclusion

CD137 remains a compelling target for cancer immunotherapy due to its potent, costimulatory role in activating anti-tumor T cells and NK cells. While first-generation agonists faced significant hurdles, the lessons learned have paved the way for a diverse landscape of second-generation molecules with innovative designs aimed at maximizing efficacy while minimizing toxicity. Through sophisticated engineering, such as conditional activation via bispecific antibodies, and the use of robust experimental protocols and biomarkers, the full therapeutic potential of CD137 agonism may yet be realized, offering new hope for cancer patients.

References

- 1. Frontiers | Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. The emerging landscape of novel 4-1BB (CD137) agonistic drugs for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. CD137 and CD137L signals are main drivers of type 1, cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Agonism of 4-1BB for immune therapy: a perspective on possibilities and complications [frontiersin.org]

- 7. kuickresearch.com [kuickresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. onclive.com [onclive.com]

- 11. The emerging landscape of novel 4-1BB (CD137) agonistic drugs for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Anti-CD137 agonist antibody–independent and clinically feasible preparation of tumor-infiltrating lymphocytes from soft tissue sarcoma and osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Soluble CD137 as a dynamic biomarker to monitor agonist CD137 immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. CD137 Agonists Targeting CD137-Mediated Negative Regulation Show Enhanced Antitumor Efficacy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of T-Cell Offense: A Technical Guide to CD137 (4-1BB) Co-stimulation in Tumor Immunity

For Immediate Release

[CITY, STATE] – [DATE] – This technical guide provides an in-depth exploration of the co-stimulatory receptor CD137 (4-1BB), a critical modulator of T-cell activation and a promising target in cancer immunotherapy. Tailored for researchers, scientists, and drug development professionals, this document details the molecular signaling, functional outcomes, and key experimental methodologies associated with CD137, offering a comprehensive resource for advancing research and therapeutic development in immuno-oncology.

Executive Summary

CD137, a member of the tumor necrosis factor receptor (TNFR) superfamily, is an inducible co-stimulatory molecule predominantly expressed on activated T cells, particularly CD8+ cytotoxic T lymphocytes (CTLs), and natural killer (NK) cells.[1][2][3] Its engagement by its natural ligand, CD137L, or by agonistic monoclonal antibodies, provides a crucial second signal to T cells, augmenting their proliferation, survival, effector functions, and the formation of long-lived memory cells.[1][2][3][4] This potent immunomodulatory activity has positioned CD137 as a key target for cancer immunotherapy, with agonist antibodies and CD137-based chimeric antigen receptor (CAR) T-cell therapies showing significant promise in preclinical models and clinical trials.[2] This guide synthesizes the core knowledge of CD137 biology, presenting its signaling pathways, impact on T-cell function, and detailed protocols for its study.

The CD137 Signaling Cascade

Upon engagement with its trimeric ligand (CD137L) on antigen-presenting cells (APCs) or through cross-linking by agonist antibodies, CD137 trimerizes, initiating a downstream signaling cascade. Unlike some receptors, CD137 lacks intrinsic kinase activity and relies on the recruitment of TNFR-associated factor (TRAF) proteins to its cytoplasmic tail.

The key signaling events are as follows:

-

TRAF Recruitment : The cytoplasmic domain of CD137 directly recruits TRAF1 and TRAF2, and to some extent TRAF3. This interaction is fundamental for signal transduction.

-

Activation of NF-κB Pathway : The TRAF2-centric signaling complex activates the nuclear factor-kappa B (NF-κB) pathway. This is a critical step that leads to the transcription of genes involved in T-cell proliferation, survival (e.g., anti-apoptotic proteins like Bcl-xL), and effector functions.

-

MAPK Pathway Engagement : CD137 signaling also activates mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, which contribute to the overall T-cell activation program.

-

AP-1 Activation : The transcription factor activating protein-1 (AP-1) is also involved in the transcriptional regulation of the CD137 promoter, suggesting a positive feedback loop.[5]

The culmination of these signals results in a robust and sustained T-cell response, which is essential for effective tumor clearance.

Caption: CD137 signaling cascade upon ligand binding.

Quantitative Impact of CD137 Co-stimulation on T-Cell Function

CD137 engagement provides a significant quantitative boost to T-cell anti-tumor functions. The following tables summarize key data from preclinical studies, illustrating the magnitude of these effects.

Table 1: Effect of CD137 Co-stimulation on T-Cell Expansion

| Cell Type | Stimulation Condition | Fold Expansion | Reference |

| Tumor-Reactive CD8+ CTLs | anti-CD3/CD28 beads | 10.6-fold (± 0.7) | [6] |

| Tumor-Reactive CD8+ CTLs | anti-CD3/CD28/CD137 beads | 14.4-fold (± 1.2) | [6] |

| Melanoma CD8+ TILs | Rapid Expansion Protocol (REP) | Baseline | [7] |

| Melanoma CD8+ TILs | REP + anti-4-1BB mAb (500 ng/ml) | Significant Increase in Yield | [7] |

Table 2: Enhancement of T-Cell Effector Functions by CD137 Co-stimulation

| T-Cell Type | Parameter Measured | Condition | Result | Reference |

| Human CD8+ T-cells | CD25 Expression (Activation) | anti-CD3 + trans anti-CD137 | Moderate Increase | [8][9] |

| Human CD8+ T-cells | CD25 Expression (Activation) | anti-CD3 + cis anti-CD137 | Prominent Increase | [8][9] |

| Human CD8+ T-cells | IFN-γ Production | T-cell lines + peptide stimulus | Strong Correlation with CD137 expression | [10] |

| Human CD8+ T-cells | TNF-α Production | T-cell lines + peptide stimulus | Strong Correlation with CD137 expression | [10] |

| OT-1 memory T-cells | In vivo Cytotoxicity | Control antibody | 57.5% specific lysis at 24h | [11] |

| OT-1 memory T-cells | In vivo Cytotoxicity | anti-CD137 mAb | 95.7% specific lysis at 24h | [11] |

Key Experimental Protocols

Accurate and reproducible methodologies are crucial for studying CD137. This section provides detailed protocols for core in vitro and in vivo assays.

In Vitro T-Cell Activation Assay with CD137 Co-stimulation

This protocol is designed to assess the activation of T cells in response to TCR stimulation and CD137 co-ligation, often measured by the upregulation of activation markers like CD25 and CD69, or by proliferation assays.

Materials:

-

Isolated human or mouse T cells (or PBMCs)

-

Sterile 96-well flat-bottom cell culture plates

-

Complete RPMI-1640 medium

-

Plate-bound anti-CD3 antibody (clone OKT3 for human, 2C11 for mouse)

-

Soluble or plate-bound anti-CD137 antibody (agonist)

-

Optional: Soluble anti-CD28 antibody for a positive control co-stimulation

-

Flow cytometer and relevant fluorescently-conjugated antibodies (e.g., anti-CD4, anti-CD8, anti-CD25, anti-CD69, anti-CD137)

-

Cell proliferation dye (e.g., CFSE)

Procedure:

-

Plate Coating: a. Dilute anti-CD3 antibody to an optimal concentration (typically 1-3 µg/mL) in sterile PBS.[12] b. Add 50 µL of the antibody solution to each well of a 96-well plate. c. Incubate the plate for 2-4 hours at 37°C or overnight at 4°C. d. Aspirate the antibody solution and wash each well three times with 200 µL of sterile PBS.

-

Cell Plating: a. If using a proliferation dye, label the T cells with CFSE according to the manufacturer's protocol. b. Resuspend T cells to a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium. c. Add 200 µL of the cell suspension to each coated well.

-

Co-stimulation: a. Prepare solutions of agonist anti-CD137 antibody at various concentrations (e.g., 0.1, 1, 5 µg/mL). b. Add the antibody solutions to the respective wells. Include a no-antibody control and an anti-CD28 (3-5 µg/mL) control.[12]

-

Incubation: a. Culture the cells for 24-72 hours at 37°C in a 5% CO2 incubator. CD137 expression typically peaks around 24 hours post-stimulation.[3]

-

Analysis: a. Harvest the cells from the wells. b. Stain with fluorescently-conjugated antibodies for surface markers of interest. c. Analyze the cells by flow cytometry. Gate on CD4+ or CD8+ populations and assess the expression of activation markers or the dilution of CFSE as a measure of proliferation.

Caption: Workflow for an in vitro T-cell activation assay.

In Vivo Murine Tumor Model for Evaluating CD137 Agonists

This protocol describes a common workflow for testing the anti-tumor efficacy of an agonist anti-CD137 antibody in a syngeneic mouse model.

Materials:

-

BALB/c or C57BL/6 mice (6-8 weeks old)

-

Syngeneic tumor cell line (e.g., CT26 for BALB/c, B16-OVA for C57BL/6)

-

Agonist anti-mouse CD137 antibody (e.g., clone 3H3)

-

Isotype control antibody (e.g., Rat IgG)

-

Sterile PBS and syringes

-

Calipers for tumor measurement

Procedure:

-

Tumor Inoculation: a. Culture and harvest tumor cells during their logarithmic growth phase. b. Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.[13]

-

Treatment: a. Once tumors are established and palpable (e.g., 3-5 mm in diameter, typically 7-9 days post-inoculation), randomize mice into treatment and control groups.[13][14] b. Administer the anti-CD137 antibody or isotype control via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose is 100 µg per injection per mouse.[13] c. Repeat the treatment as required by the study design (e.g., on days 9, 11, 13, and 15).[13]

-

Monitoring: a. Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2. b. Monitor mice for overall health and body weight. c. The primary endpoint is typically tumor growth delay or regression. A survival study can also be conducted.

-

Endpoint Analysis (Optional): a. At the end of the study, tumors and spleens can be harvested. b. Tissues can be processed to create single-cell suspensions. c. Analyze the phenotype and function of tumor-infiltrating lymphocytes (TILs) and splenocytes by flow cytometry to understand the immunological mechanism of action.

Isolation of CD137+ Tumor-Infiltrating Lymphocytes (TILs)

This protocol focuses on enriching for tumor-reactive T cells from a tumor biopsy by leveraging the fact that these recently activated T cells upregulate CD137.

Materials:

-

Fresh tumor biopsy

-

Enzyme digestion cocktail (e.g., Collagenase, DNase)

-

FACS buffer (PBS + 2% FBS)

-

Fluorescently-conjugated antibodies: anti-CD3, anti-CD8, anti-CD137

-

Fluorescence-Activated Cell Sorter (FACS)

Procedure:

-

Tumor Digestion: a. Mince the tumor tissue into small fragments (1-2 mm). b. Digest the fragments in an enzyme cocktail for 30-60 minutes at 37°C with gentle agitation to generate a single-cell suspension. c. Filter the suspension through a 70 µm cell strainer to remove debris.

-

Stimulation (Optional but Recommended): a. To enhance CD137 expression, co-culture the single-cell suspension overnight with autologous tumor cells or in the presence of IL-7 and IL-15.[15]

-

Staining: a. Wash the cells and resuspend in FACS buffer. b. Stain the cells with anti-CD3, anti-CD8, and anti-CD137 antibodies for 30 minutes at 4°C.

-

Sorting: a. Using a FACS sorter, gate on live, single cells, then on CD3+ T cells. b. Within the T-cell population, sort the CD8+ CD137+ cells into a collection tube containing culture medium.[16]

-

Expansion: a. The sorted CD137+ T cells, which are enriched for tumor-reactivity, can be expanded in vitro using protocols like the Rapid Expansion Protocol (REP) for subsequent functional analysis or adoptive cell therapy applications.

Conclusion and Future Directions

CD137 co-stimulation is a potent mechanism for amplifying T-cell-mediated anti-tumor immunity. Its ability to enhance the proliferation, survival, and effector function of cytotoxic T lymphocytes makes it a highly attractive target for immunotherapy. The successful application of agonist anti-CD137 antibodies and the incorporation of the CD137 signaling domain into CAR-T constructs underscore its therapeutic potential.

Future research will likely focus on optimizing CD137-targeted therapies to maximize efficacy while mitigating potential toxicities. This includes the development of next-generation bispecific antibodies that conditionally activate CD137 only within the tumor microenvironment, rational combination strategies with other immunotherapies like PD-1 blockade, and a deeper understanding of the nuanced roles of CD137 signaling in different immune cell subsets. The experimental frameworks provided in this guide offer the necessary tools to further interrogate and harness the power of CD137 for the next wave of cancer treatments.

References

- 1. CD137+ T-Cells: Protagonists of the Immunotherapy Revolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD137+ T-Cells: Protagonists of the Immunotherapy Revolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CD137 as an Attractive T Cell Co-Stimulatory Target in the TNFRSF for Immuno-Oncology Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TCR-independent CD137 (4–1BB) signaling promotes CD8+-exhausted T cell proliferation and terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-kappaB and AP-1 regulate activation-dependent CD137 (4-1BB) expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Co-Stimulation through 4-1BB/CD137 Improves the Expansion and Function of CD8+ Melanoma Tumor-Infiltrating Lymphocytes for Adoptive T-Cell Therapy | PLOS One [journals.plos.org]

- 8. CD137 (4-1BB) costimulation of CD8+ T cells is more potent when provided in cis than in trans with respect to CD3-TCR stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dadun.unav.edu [dadun.unav.edu]

- 10. ashpublications.org [ashpublications.org]

- 11. ashpublications.org [ashpublications.org]

- 12. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Therapeutic anti-tumor efficacy of anti-CD137 agonistic monoclonal antibody in mouse models of myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. Isolation of T-Cell Receptors Specifically Reactive with Mutated Tumor-Associated Antigens from Tumor-Infiltrating Lymphocytes Based on CD137 Expression - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CD137 on Tumor-Infiltrating Lymphocytes: A Technical Guide for Researchers

An In-depth Examination of CD137 as a Key Biomarker and Therapeutic Target in Immuno-Oncology

The co-stimulatory receptor CD137 (4-1BB), a member of the tumor necrosis factor receptor superfamily, has emerged as a critical player in the anti-tumor immune response. Its expression on activated tumor-infiltrating lymphocytes (TILs) is increasingly recognized as a hallmark of tumor antigen-specific T cells, making it a highly attractive target for cancer immunotherapy. This technical guide provides a comprehensive overview of CD137 expression on TILs, detailing quantitative data, experimental protocols for its detection and analysis, and the underlying signaling pathways.

Quantitative Analysis of CD137 Expression on TILs

CD137 is dynamically expressed on T cells following T-cell receptor (TCR) engagement, serving as a marker for recently activated, tumor-reactive lymphocytes.[1] The frequency of CD137-expressing TILs can vary significantly across different tumor types and microenvironments.

Basal and Induced CD137 Expression in Ovarian Cancer

Studies in ovarian cancer have demonstrated that TILs exhibit higher baseline expression of CD137 compared to circulating T cells in the peripheral blood.[2] This suggests an ongoing activation of T cells within the tumor microenvironment. Furthermore, the expression of CD137 on these TILs can be significantly upregulated following ex vivo stimulation.

| Condition | Cell Population | Mean CD137 Expression (%) | 95% Confidence Interval | Notes |

| Freshly Isolated | ||||

| TILs (CD3+) | 7.8 | 5.7% - 20% (range) | Significantly higher than peripheral blood T cells (0.2%).[2][3] | |

| TALs (CD3+) | 1.82 | 1.04% (SD) | Higher than peripheral blood, but lower than solid tumor TILs.[2][3] | |

| Peripheral Blood (CD3+) | 0.2 | 0.054% (SD) | [2][3] | |

| Ovarian Cancer TILs (CD4+) | 5.9 | 2.12 to 9.75 | [4] | |

| Ovarian Cancer TILs (CD8+) | 3.32 | 1.19 to 5.46 | [4] | |

| Overnight Culture with IL-7/15 | ||||

| TILs (CD3+) | Increased | - | Significant increase observed.[2] | |

| TILs (CD8+) | Increased | - | Significant increase observed in all samples.[2][3] | |

| TILs (CD4+) | No significant increase | - | [2][3] |

TILs: Tumor-Infiltrating Lymphocytes; TALs: Tumor-Associated Lymphocytes (from ascites)

Co-expression of CD137 with Other Key Immune Markers

CD137 expression is often found on TILs that also express other markers of activation and exhaustion, such as PD-1, CD39, and CD103. However, CD137 appears to be a more selective marker for tumor-reactive T cells.[5] While a large proportion of CD137+ TILs co-express these other markers, only a small fraction of PD-1+, CD39+, or CD103+ TILs are positive for CD137.[4][6] This indicates that the CD137+ population represents a highly specific subset of tumor-reactive cells.[5]

| Marker Co-expressed with CD137+ TILs | Mean Co-expression (%) | 95% Confidence Interval |

| PD-1 | 54.9 | 39.47 to 70.31 |

| CD39 | 76.8 | 64.55 to 88.95 |

| CD103 | 37.6 | 24.64 to 48.78 |

Data from studies on human ovarian tumors.[4][6]

The functional significance of this co-expression is profound; the removal of the CD137+ subset from PD-1+, CD39+, or CD103+ TIL populations diminishes their ability to secrete IFN-γ in response to autologous tumor cells.[4] This underscores the central role of the CD137+ population in driving anti-tumor immunity.

Experimental Protocols

Accurate detection and characterization of CD137+ TILs are crucial for both research and clinical applications. The following are detailed protocols for the most common methodologies.

Flow Cytometry for CD137 Surface and Intracellular Staining

Flow cytometry is a powerful technique for the quantitative analysis of CD137 expression on different TIL subsets.

Objective: To quantify the percentage of CD4+ and CD8+ TILs expressing surface and intracellular CD137.

Materials:

-

Single-cell suspension of TILs

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fixable Viability Dye (e.g., 7-AAD)

-

Fluorochrome-conjugated antibodies:

-

Anti-human CD3

-

Anti-human CD4

-

Anti-human CD8

-

Anti-human CD137 (4-1BB)

-

Isotype control for CD137

-

-

Intracellular Staining Kit (containing fixation and permeabilization buffers)

-

Flow cytometer

Protocol:

-

Cell Preparation: Start with a single-cell suspension of TILs, prepared from fresh tumor tissue by enzymatic digestion and mechanical dissociation.[7]

-

Surface Staining: a. Resuspend up to 1x10^6 TILs in 100 µL of FACS buffer. b. Add the mix of surface antibodies (CD3, CD4, CD8, and surface CD137) at pre-titrated concentrations. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.

-

Viability Staining: a. Resuspend the cell pellet in 100 µL of PBS. b. Add the fixable viability dye according to the manufacturer's instructions and incubate for 15-30 minutes at 4°C in the dark. c. Wash the cells with FACS buffer.

-

Fixation and Permeabilization (for intracellular staining): a. Resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature. b. Wash the cells with permeabilization buffer.

-

Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing the intracellular anti-CD137 antibody. b. Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with permeabilization buffer.

-

Acquisition: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire the samples on a flow cytometer. Be sure to include fluorescence-minus-one (FMO) controls for setting gates, especially for CD137.[7]

-

Data Analysis: a. Gate on viable, single cells. b. From the viable singlets, gate on CD3+ T cells. c. Within the CD3+ population, differentiate between CD4+ and CD8+ subsets. d. Analyze the expression of CD137 on both CD4+ and CD8+ TILs.

Caption: Workflow for Flow Cytometry Analysis of CD137 on TILs.

Immunohistochemistry (IHC) for CD137 in Tumor Tissue

IHC allows for the visualization of CD137-expressing cells within the context of the tumor microenvironment.

Objective: To detect the presence and localization of CD137+ cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

-

FFPE tumor tissue sections (4-5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (3%) to block endogenous peroxidase activity

-

Blocking buffer (e.g., 10% normal goat serum in TBS)

-

Primary antibody: anti-human CD137

-

HRP-conjugated secondary antibody

-

DAB chromogen substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 minutes). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.

-

Antigen Retrieval: a. Heat the slides in antigen retrieval solution using a steamer or water bath at 95-100°C for 20-30 minutes. b. Allow the slides to cool to room temperature.

-

Peroxidase Blocking: a. Incubate the sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[8] b. Rinse with Tris-buffered saline (TBS).

-

Blocking: a. Apply blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: a. Dilute the anti-CD137 primary antibody in TBS with 1% BSA to the optimal concentration. b. Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[9]

-

Secondary Antibody Incubation: a. Wash the slides with TBS. b. Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[9]

-

Detection: a. Wash the slides with TBS. b. Apply the DAB chromogen substrate and incubate until the desired brown color develops (typically 5-10 minutes). c. Rinse with distilled water to stop the reaction.

-

Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin for 1-2 minutes. b. Wash with water. c. Dehydrate the sections through a graded ethanol series and clear with xylene. d. Mount with a permanent mounting medium and coverslip.

Functional Assays for CD137+ TILs

Functional assays are essential to confirm the anti-tumor reactivity of CD137+ TILs.

Objective: To assess the ability of sorted CD137+ TILs to recognize and respond to autologous tumor cells.

Co-culture and Cytokine Release Assay (ELISA):

-

Cell Sorting: Isolate CD137+ and CD137- TIL populations from a fresh tumor digest using fluorescence-activated cell sorting (FACS) or magnetic-activated cell sorting (MACS).[2]

-

Co-culture Setup: a. Plate autologous tumor cells (target cells) in a 96-well plate. b. Add the sorted CD137+ or CD137- TILs (effector cells) at an effector-to-target (E:T) ratio of 1:1.[2] c. Include controls of TILs alone and tumor cells alone.

-

Incubation: Co-culture the cells for 24-48 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA: Measure the concentration of cytokines such as IFN-γ and TNF-α in the supernatants using a standard ELISA kit, following the manufacturer's instructions. An increased production of these cytokines by CD137+ TILs upon co-culture with tumor cells indicates tumor reactivity.[2]

CD137 Signaling Pathway

Upon engagement by its ligand, CD137L (expressed on antigen-presenting cells and some tumor cells), CD137 trimerizes and recruits TNF receptor-associated factors (TRAFs), primarily TRAF1 and TRAF2.[10] This initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1.

The activation of these pathways results in:

-

Enhanced T-cell proliferation and survival: By upregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[11]

-

Increased cytokine production: Including IFN-γ and IL-2, which are crucial for an effective anti-tumor response.[12]

-

Enhanced effector functions: Such as cytotoxicity of CD8+ T cells.[11]

-

Formation of memory T cells: Promoting long-term anti-tumor immunity.[12]

Caption: Simplified CD137 signaling cascade in T lymphocytes.

Conclusion

CD137 has been firmly established as a selective and reliable marker for identifying naturally occurring, tumor-reactive TILs.[5][13] Its expression is indicative of a T-cell population with potent anti-tumor activity, characterized by the production of key effector cytokines and the potential for in vivo tumor control.[2][4][14] The methodologies outlined in this guide provide a robust framework for the accurate detection, quantification, and functional assessment of CD137+ TILs. As a therapeutic target, agonistic antibodies against CD137 hold immense promise for enhancing anti-tumor immunity, and a thorough understanding of its expression and function is paramount for the continued development of effective cancer immunotherapies.

References

- 1. Use of CD137 to study the full repertoire of CD8+ T cells without the need to know epitope specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CD137 accurately identifies and enriches for naturally-occurring tumor-reactive T cells in tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic analysis of CD39, CD103, CD137, and PD-1 as biomarkers for naturally occurring tumor antigen-specific TILs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. biorxiv.org [biorxiv.org]

- 7. crownbio.com [crownbio.com]

- 8. Analysis of CD137 and CD137L Expression in Human Primary Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.abcam.com [docs.abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. CD137 and CD137L signals are main drivers of type 1, cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CD137+ T-Cells: Protagonists of the Immunotherapy Revolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CD137 Identifies and Enriches for Tumor-Reactive T Cells - The ASCO Post [ascopost.com]

Foundational Research on Synthetic Tumor-Targeted CD137 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and development of synthetic tumor-targeted CD137 agonists. CD137 (also known as 4-1BB), a costimulatory receptor primarily expressed on activated T cells and natural killer (NK) cells, has emerged as a promising target for cancer immunotherapy.[1][2][3] Agonism of CD137 can enhance anti-tumor immunity by promoting immune cell proliferation, survival, and cytotoxic function.[4] However, early development of systemic CD137 agonists, such as the monoclonal antibodies urelumab and utomilumab, was hampered by a narrow therapeutic window, characterized by dose-limiting toxicities like hepatotoxicity or a lack of robust single-agent efficacy.[3]

To overcome these limitations, the field has shifted towards developing synthetic, tumor-targeted agonists. These next-generation molecules are designed to localize CD137 activation to the tumor microenvironment, thereby maximizing therapeutic efficacy while minimizing systemic immune-related adverse events. This guide details the core principles of this approach, summarizing key preclinical data, experimental methodologies, and the underlying biological pathways.

Rationale for Tumor-Targeted CD137 Agonism

Systemic activation of the immune system by potent CD137 agonists can lead to widespread inflammation and toxicity.[5] The core concept behind tumor-targeted agonists is to restrict CD137 costimulation to the site of the tumor. This is achieved by designing multi-specific molecules that simultaneously bind to a tumor-associated antigen (TAA) on cancer cells and to CD137 on tumor-infiltrating lymphocytes. This conditional activation strategy ensures that potent immune stimulation occurs only in the presence of tumor cells, effectively turning the cancer itself into a hub for T-cell activation.[6][7]

One innovative approach in this area is the development of Tumor-Targeted Immune Cell Agonists (TICAs™), which are low molecular weight, synthetic molecules constructed from constrained bicyclic peptides (Bicycles®).[6][8] These molecules exhibit antibody-like specificity but have a small size (~1.5-2 kDa), which allows for rapid tumor penetration and fast renal clearance.[9] This pharmacokinetic profile may prevent the liver and gastrointestinal toxicity associated with larger antibody formats.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of various CD137 agonists, including first-generation antibodies and newer synthetic constructs.

Table 1: Binding Affinities and In Vitro Potency of CD137 Agonists

| Compound | Type | Target(s) | Binding Affinity (KD or EC50) | In Vitro Assay | Potency (EC50) | Reference(s) |

| Urelumab (BMS-663513) | Human IgG4 mAb | CD137 | ~16.6 - 22 nM | IFN-γ Secretion (with cross-linking) | 0.26 nM | |

| Utomilumab (PF-05082566) | Human IgG2 mAb | CD137 | ~69 - 71.2 nM | NF-κB Reporter Assay | Less potent than Urelumab | [5] |

| CTX-471 | Human IgG4 mAb | CD137 | Human T-cells: 1.4 nM; Murine T-cells: 36 nM | IFN-γ Secretion (FcγR-dependent) | Not specified | |

| BCY12491 | Bicycle TICA | EphA2 / CD137 | Not specified | Jurkat-CD137 Reporter + EphA2+ cells | Sub-nanomolar | [8] |

| BT7480 | Bicycle TICA | Nectin-4 / CD137 | Not specified | CD137 Agonism & Antitumor Activity | Not specified | [10][11] |

| ADG106 | Human IgG4 mAb | CD137 | Not specified | NF-κB Reporter Assay (with cross-linking) | Strong agonist | [12] |

Table 2: Pharmacokinetic and In Vivo Efficacy Data of Synthetic CD137 Agonists

| Compound | Animal Model | Tumor Model | Dosing | Key Outcomes | Reference(s) |

| BCY12491 (EphA2/CD137 TICA) | huCD137 Transgenic Mice | MC38 (EphA2-expressing) | 15 mg/kg IP, intermittent | Tumor elimination, immunologic memory, CD8+ T-cell infiltration | [7] |

| BCY12491 (EphA2/CD137 TICA) | CD-1 Mice | (Pharmacokinetics only) | 5 mg/kg IV | Plasma t1/2: ~1-2 hours | [6][7] |

| BT7480 (Nectin-4/CD137 TICA) | Syngeneic Mouse Models | Not specified | Not specified | Robust antitumor activity | [3][10] |

| Wt-mAb (CD137 agonist with mIgG2a Fc) | BALB/c Mice | CT26 | Not specified | 80% of mice tumor-free | [2] |

| Urelumab Analog | BALB/c-hCD137 Mice | CT26.WT | 3 mg/kg | TGI = 100% | [13] |

| Utomilumab Analog | BALB/c-hCD137 Mice | CT26.WT | 10 mg/kg | TGI = 47.67% | [13] |

(TGI = Tumor Growth Inhibition; IP = Intraperitoneal; IV = Intravenous)

Core Signaling and Experimental Workflows

CD137 Signaling Pathway

Upon engagement by its natural ligand (CD137L) or an agonistic agent, CD137 receptors trimerize, leading to the recruitment of TNF receptor-associated factors (TRAFs), primarily TRAF1 and TRAF2.[14] This initiates downstream signaling cascades that culminate in the activation of transcription factors, most notably NF-κB and AP-1 (via MAPK pathways).[4][15] These transcription factors drive the expression of genes that promote T-cell proliferation, survival (e.g., anti-apoptotic proteins like Bcl-xL), and effector functions, including the secretion of pro-inflammatory cytokines like IFN-γ.[16]

References

- 1. Frontiers | CD137 Agonists Targeting CD137-Mediated Negative Regulation Show Enhanced Antitumor Efficacy in Lung Cancer [frontiersin.org]

- 2. CD137 Agonists Targeting CD137-Mediated Negative Regulation Show Enhanced Antitumor Efficacy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of a Synthetic Class of Nectin-4-Targeted CD137 Agonists for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TNFRSF9 TNF receptor superfamily member 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. The emerging landscape of novel 4-1BB (CD137) agonistic drugs for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer immunity induced by a synthetic tumor-targeted CD137 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. bicycletherapeutics.com [bicycletherapeutics.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Optimization of a Synthetic Class of Nectin-4-Targeted CD137 Agonists for Immuno-oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase 1b/2 study of ADG106, a 4-1BB/CD137 agonist, in combination with toripalimab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. en.gempharmatech.com [en.gempharmatech.com]